2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide
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Overview
Description
2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide is a chemical compound belonging to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
The synthesis of 2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the bromination of a suitable precursor, followed by nitration and subsequent amidation. The reaction conditions often involve the use of brominating agents like bromine or N-bromosuccinimide, nitrating agents such as nitric acid, and amide formation using reagents like thionyl chloride or carbodiimides .
Chemical Reactions Analysis
2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar compounds include other benzamides with different substituents. For example:
2-bromo-N-(3-methoxyphenyl)benzamide: Lacks the nitro group, which affects its reactivity and applications.
2-bromo-N-(4-methoxyphenyl)-5-nitrobenzamide: The position of the methoxy group changes, altering its chemical properties and interactions.
Properties
IUPAC Name |
2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-11-4-2-3-9(7-11)16-14(18)12-8-10(17(19)20)5-6-13(12)15/h2-8H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADBFTXHASGBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362106 |
Source
|
Record name | 2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5838-61-9 |
Source
|
Record name | 2-bromo-N-(3-methoxyphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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